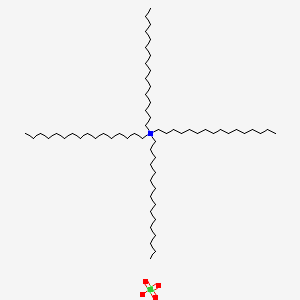![molecular formula C6H4FN3O B590633 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol CAS No. 134023-61-3](/img/structure/B590633.png)
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications . The presence of a fluorine atom in the 7-position of the benzotriazole ring enhances its chemical properties, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol typically involves the cyclization of appropriate precursors under specific conditionsThis reaction involves the use of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, π-π stacking interactions, and hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: The parent compound without the fluorine atom.
1H-benzo[d][1,2,3]triazol-4-ol: A similar compound without the fluorine substitution.
7-chloro-1H-benzo[d][1,2,3]triazol-4-ol: A compound with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol imparts unique properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability . These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
134023-61-3 |
|---|---|
Molekularformel |
C6H4FN3O |
Molekulargewicht |
153.116 |
IUPAC-Name |
7-fluoro-1,2-dihydrobenzotriazol-4-one |
InChI |
InChI=1S/C6H4FN3O/c7-3-1-2-4(11)6-5(3)8-10-9-6/h1-2,8,10H |
InChI-Schlüssel |
IWMULCRXZAUUDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2=NNNC2=C1F |
Synonyme |
1H-Benzotriazol-4-ol,7-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












